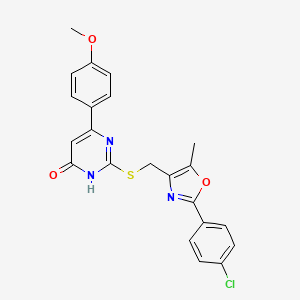
2-(((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(4-methoxyphenyl)pyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-(((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(4-methoxyphenyl)pyrimidin-4-ol" is a complex molecule that appears to be related to various heterocyclic compounds with potential biological activities. The papers provided discuss the synthesis, structure, and biological activities of related compounds, which can give insights into the properties and potential applications of the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions, including cyclization and substitution reactions. For instance, the synthesis of 2-substituted thieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-ones involves an aza-Wittig reaction followed by treatment with amines or phenols in the presence of a base like EtONa or K2CO3 . Similarly, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide includes condensation reactions and chlorination with phosphorus oxychloride . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed by X-ray analysis, which provides precise information about the arrangement of atoms within the molecule . Density functional theory (DFT) calculations are also used to optimize geometric bond lengths and angles, and to compare them with experimental X-ray diffraction values . These techniques could be applied to determine the molecular structure of the compound .
Chemical Reactions Analysis
The related compounds exhibit reactivity typical of heterocyclic compounds, including the ability to form hydrogen bonds and undergo π-stacking interactions, as seen in the crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine . The compound may also participate in similar interactions, which could influence its chemical reactivity and binding affinity to biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, melting point, and stability, can be inferred from their molecular structures and substituents. For example, the presence of methoxy and chlorophenyl groups can affect the polarity and electronic distribution within the molecule . Theoretical calculations, such as molecular electrostatic potential (MEP) surface maps, can provide insights into the reactive sites of the molecule . Additionally, the ADME (absorption, distribution, metabolism, and excretion) properties of similar compounds have been studied to predict their drug-like properties .
Relevant Case Studies
Several of the related compounds have been evaluated for their anticancer activities. For instance, derivatives of thiadiazolopyrimidine have shown inhibitory effects against various human tumor cell lines . The compound N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide has demonstrated marked inhibition against human colon cancer, lung adenocarcinoma, and gastric cancer cell lines . These studies suggest that the compound may also possess anticancer properties, which could be further investigated through biological assays and molecular docking studies.
Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Heterocyclic Compounds : Novel heterocyclic compounds derived from related chemical structures have been synthesized for their potential biological activities. These include anti-inflammatory, analgesic, and antitumor activities. For example, compounds synthesized from visnaginone and khellinone derivatives have shown significant COX-2 inhibitory activity, along with notable analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).
Anticancer Activity : Certain pyrimidine and thiazolopyrimidine derivatives have been synthesized and evaluated for their antitumor activities. These compounds have demonstrated potent anticancer activity against various human cancer cell lines, underscoring the therapeutic potential of such structures in oncology (Hafez & El-Gazzar, 2017).
Antimicrobial and Antifungal Applications
Antimicrobial Activity : Research into thiazolopyrimidine derivatives has shown that these compounds possess significant antimicrobial and antifungal properties. This suggests potential applications in the development of new antimicrobial agents to combat resistant strains of bacteria and fungi (Gomha et al., 2018).
Nonlinear Optical (NLO) Properties
Electronic and Optical Exploration : Studies on thiopyrimidine derivatives have explored their structural parameters, electronic, linear, and nonlinear optical properties. These findings highlight the utility of pyrimidine rings in fields such as medicine and nonlinear optics, potentially extending to the development of high-tech optoelectronic devices (Hussain et al., 2020).
properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-4-(4-methoxyphenyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S/c1-13-19(24-21(29-13)15-3-7-16(23)8-4-15)12-30-22-25-18(11-20(27)26-22)14-5-9-17(28-2)10-6-14/h3-11H,12H2,1-2H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEONKGSFJZPVQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NC(=CC(=O)N3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

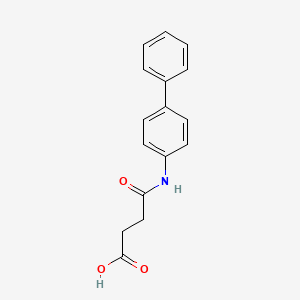
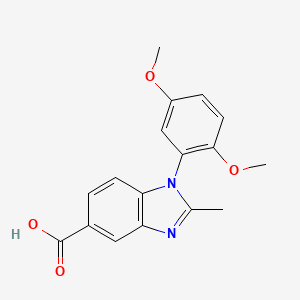
![[3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3007069.png)

![2-(azepane-1-carbonyl)-1-benzyl-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B3007075.png)
![N~4~-(4-chlorophenyl)-N~6~-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3007076.png)
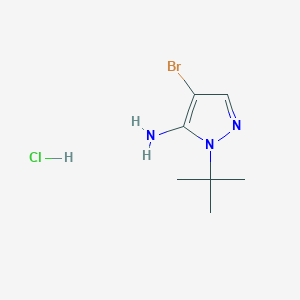

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2,6-difluorophenylsulfonamido)propanamide](/img/structure/B3007081.png)
![5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B3007082.png)
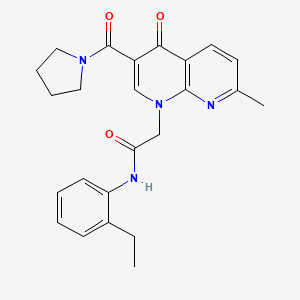
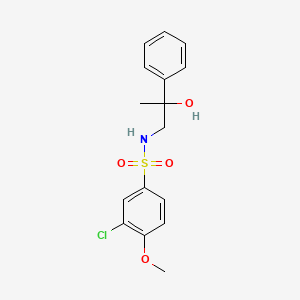
![N'-(4-chlorobenzoyl)-2-[(4-chlorophenyl)sulfanyl]ethanehydrazonamide](/img/structure/B3007086.png)
![3-{[(3,4-dichlorobenzyl)oxy]imino}-N-(2,4-dichlorophenyl)propanamide](/img/structure/B3007087.png)